molecular formula C19H24N4OS B11988089 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

Cat. No.: B11988089
M. Wt: 356.5 g/mol
InChI Key: IFEVAPPPBQOISG-DEDYPNTBSA-N
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Description

This compound is an acetohydrazide derivative featuring a benzyl-substituted piperazine ring linked to a hydrazone moiety with a 5-methylthiophene substituent. Its molecular formula is C₁₉H₂₃N₄OS, with an average mass of 362.48 g/mol and a ChemSpider ID of 315182-69-5 . The (E)-configuration of the hydrazone bond is critical for its structural stability and biological interactions. Piperazine derivatives are known for modulating neurotransmitter receptors (e.g., serotonin, dopamine), while thiophene rings enhance lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) or antimicrobial applications .

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H24N4OS/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+

InChI Key

IFEVAPPPBQOISG-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Hydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.

    Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 5-methyl-2-thiophenecarboxaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or thienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and benzyl groups.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives at the benzyl or thienyl groups.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.

    Material Science: This compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperazine Hydrazone Substituent Molecular Weight Key Properties
Target Compound 4-Benzyl 5-Methyl-2-thienyl 362.48 g/mol Moderate lipophilicity, CNS potential
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(5-methyl-2-thienyl)methylene]acetohydrazide 2-Chlorobenzyl 5-Methyl-2-thienyl 390.93 g/mol Enhanced halogen-mediated binding
2-(4-Benzylpiperazin-1-yl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]acetohydrazide 4-Benzyl 2-Hydroxy-3-methoxyphenyl 409.48 g/mol Antioxidant potential via phenolic group
(E)-N’-(3-Nitrophenyl)-2-(5-methoxy-2-methylindol-3-yl)acetohydrazide (MMINA) N/A 3-Nitrophenyl/indole 378.37 g/mol Chemoprotective against cisplatin

Key Observations :

  • Phenolic Groups: The 2-hydroxy-3-methoxyphenyl variant () may exhibit antioxidant activity due to its hydroxyl group, unlike the thienyl group in the target compound .
  • Indole Derivatives : MMINA () demonstrates how electron-withdrawing groups (e.g., nitro) on the hydrazone moiety enhance chemoprotective effects, though its indole core differs from the target’s piperazine-thiophene structure .
Table 2: Enzymatic and Pharmacological Profiles
Compound Class IC₅₀/EC₅₀ (μM) Target Activity Reference
Thienyl Acetohydrazides Not reported Hypothesized α-glucosidase inhibition
Oxadiazole Derivatives 3.23 ± 0.8 α-Glucosidase inhibition
Ethyl-thio Benzimidazolyl 6.10 ± 0.5 α-Glucosidase inhibition
MMINA (Indole Derivative) N/A Cisplatin toxicity reduction (in vivo)
Anti-inflammatory Hydrazones 100 µmol/kg TNF-α suppression (~55-57%)

Key Findings :

  • The anti-inflammatory hydrazones in , such as (E)-N’-(4-chlorobenzylidene)acetohydrazide , suppress TNF-α production by >55%, indicating that electron-deficient aromatic groups (e.g., chloro, nitro) enhance cytokine modulation . This aligns with the target compound’s thiophene group, which may similarly influence inflammatory pathways.
  • MMINA’s in vivo efficacy against cisplatin-induced organ damage highlights the role of hydrazone derivatives in redox modulation, though its indole core differs from the target’s piperazine scaffold .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Piperazine Role : The benzylpiperazine moiety may interact with hydrophobic pockets in enzymes (e.g., α-glucosidase) or neurotransmitter receptors, as seen in related CNS-targeting agents .
  • Thiophene vs. Phenyl : The 5-methylthiophene group’s sulfur atom could form hydrogen bonds or π-π stacking with aromatic residues in target proteins, distinct from the oxygen-mediated interactions of methoxyphenyl analogs .
  • Hydrazone Configuration : The (E)-isomer’s planar geometry optimizes binding to enzymatic active sites, as demonstrated in docking studies of MMINA with cisplatin-induced oxidative stress regulators .

Biological Activity

The compound 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide (C19H24N4OS) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antinociceptive, and other pharmacological effects, based on diverse scientific studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H24N4OS
  • Molecular Weight : 360.48 g/mol
  • Chemical Structure :

Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, providing insights into the potential effectiveness of this compound.

  • Mechanism of Action : Compounds with similar structures often act by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Activity against Pathogens : In vitro studies have shown that derivatives of piperazine compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMIC (µg/mL)Reference
Compound AS. aureus15.62
Compound BE. coli40-70
This compoundTBDTBDTBD

2. Antinociceptive Activity

The analgesic properties of similar compounds have been documented, suggesting possible antinociceptive effects for this compound.

  • Experimental Models : Studies employing the acetic acid-induced writhing test and the hot plate test in mice have demonstrated significant pain relief effects for related piperazine derivatives at doses ranging from 50 to 100 mg/kg .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several hydrazone derivatives and evaluated their antimicrobial activity. The results indicated that compounds with structural similarities to our target compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 70 µg/mL .

Case Study 2: Analgesic Properties

In a controlled study assessing the analgesic effects of piperazine derivatives, the compound exhibited significant antinociceptive properties in animal models. The study concluded that modifications in the piperazine ring could enhance analgesic efficacy .

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